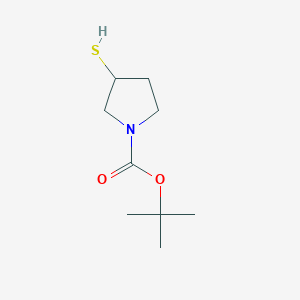

tert-Butyl 3-mercaptopyrrolidine-1-carboxylate

Description

The exact mass of the compound tert-Butyl 3-mercaptopyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl 3-mercaptopyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-mercaptopyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-4-7(13)6-10/h7,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVCJLUVFPPQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536890 | |

| Record name | tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371240-66-3 | |

| Record name | tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-sulfanylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Landscape of tert-Butyl 3-mercaptopyrrolidine-1-carboxylate: A Technical Guide for Drug Discovery

In the landscape of modern medicinal chemistry, the pyrrolidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, tert-butyl 3-mercaptopyrrolidine-1-carboxylate is a chiral building block of significant interest, enabling the introduction of a key thiol functionality for diverse applications, including the development of enzyme inhibitors and conformationally constrained peptides. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, offering field-proven insights into the strategic and mechanistic considerations that underpin successful synthesis.

Introduction: The Significance of the 3-Mercaptopyrrolidine Moiety

The strategic incorporation of a mercapto (-SH) group at the 3-position of the N-Boc-protected pyrrolidine ring offers medicinal chemists a versatile handle for molecular design. The thiol group can act as a potent nucleophile, a coordinating ligand for metal-based drugs, or a precursor for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the pyrrolidine nitrogen during synthesis and allows for facile deprotection under acidic conditions, making it highly compatible with standard peptide synthesis protocols. Understanding the nuances of its synthesis is therefore critical for researchers and drug development professionals seeking to leverage its unique properties.

Synthetic Strategies: Pathways to a Privileged Scaffold

The synthesis of tert-butyl 3-mercaptopyrrolidine-1-carboxylate can be approached through several distinct routes, primarily diverging based on the choice of starting material. The most common and well-established strategies commence from readily available and optically pure hydroxyproline isomers.

Route 1: Stereoselective Synthesis from (2S,3S)-N-Boc-3-hydroxypyrrolidine

This is arguably the most elegant and widely employed strategy, capitalizing on the stereospecificity of the Mitsunobu reaction to introduce the thiol functionality with a clean inversion of configuration. This approach provides excellent control over the final product's stereochemistry.

Conceptual Workflow:

The core of this strategy involves the conversion of the hydroxyl group of a protected 3-hydroxypyrrolidine into a good leaving group in situ, followed by nucleophilic displacement with a sulfur nucleophile. Thiolacetic acid is a commonly used and effective sulfur source in this context.

dot digraph "Route_1_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="(2S,3S)-N-Boc-3-hydroxypyrrolidine"]; intermediate [label="Thioacetate Intermediate\n(via Mitsunobu Reaction)"]; final [label="tert-Butyl (2S,3R)-3-mercaptopyrrolidine-1-carboxylate"];

start -> intermediate [label="PPh3, DIAD, Thiolacetic Acid"]; intermediate -> final [label="Hydrolysis (e.g., NaOMe/MeOH)"]; } caption [label="Workflow for Route 1.", fontname="Arial", fontsize=10];

Experimental Protocol (Adapted from Kolodziej & Marshall, 1996)[1]

Step 1: Thioacetate Formation via Mitsunobu Reaction

-

To a solution of (2S,3S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Stir the resulting mixture at 0 °C for 15-20 minutes.

-

Add thiolacetic acid (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford tert-butyl (2S,3R)-3-(acetylthio)pyrrolidine-1-carboxylate.

Causality Behind Experimental Choices:

-

Mitsunobu Reaction: This reaction is chosen for its ability to achieve a clean inversion of stereochemistry at the C3 position, which is crucial for obtaining the desired trans product from the cis starting material.[2][3][4] The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the thiolate nucleophile in an SN2 fashion.[2][3][4]

-

Reagents: Triphenylphosphine (PPh3) and DEAD/DIAD are the classic reagents for the Mitsunobu reaction.[2][3][4] Thiolacetic acid serves as a readily available and effective sulfur nucleophile.

-

Solvent: Anhydrous THF is a common solvent for the Mitsunobu reaction as it is inert and effectively solubilizes the reactants.

-

Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between PPh3 and DEAD/DIAD.

Step 2: Hydrolysis of the Thioacetate

-

Dissolve the purified tert-butyl (2S,3R)-3-(acetylthio)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (catalytic amount) to the mixture.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl (2S,3R)-3-mercaptopyrrolidine-1-carboxylate.

Causality Behind Experimental Choices:

-

Hydrolysis: The thioacetate is a stable intermediate that protects the thiol group. Mild basic hydrolysis with sodium methoxide is a standard and efficient method for its deprotection to reveal the free thiol.

Route 2: Synthesis from N-Boc-3-pyrrolidinone

This route offers an alternative pathway that does not rely on a pre-existing stereocenter at the C3 position. It involves the reduction of an intermediate thioenol ether or a related species.

Conceptual Workflow:

This strategy involves the conversion of the ketone in N-Boc-3-pyrrolidinone to a thiol precursor, followed by reduction.

dot digraph "Route_2_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="N-Boc-3-pyrrolidinone"]; intermediate1 [label="Thioenol Ether or similar"]; intermediate2 [label="Thiol precursor"]; final [label="tert-Butyl 3-mercaptopyrrolidine-1-carboxylate"];

start -> intermediate1 [label="Sulfurating agent (e.g., Lawesson's reagent)"]; intermediate1 -> intermediate2 [label="Reduction"]; intermediate2 -> final [label="Deprotection/Workup"]; } caption [label="Workflow for Route 2.", fontname="Arial", fontsize=10];

Experimental Protocol (General Procedure):

Step 1: Synthesis of N-Boc-3-pyrrolidinone

N-Boc-3-pyrrolidinone can be synthesized from N-Boc-3-hydroxypyrrolidine via oxidation using reagents such as Dess-Martin periodinane or Swern oxidation.

Step 2: Introduction of Sulfur

-

Treat N-Boc-3-pyrrolidinone with a sulfurating agent like Lawesson's reagent in a suitable solvent such as toluene or THF.

-

Heat the reaction mixture to facilitate the thionation of the carbonyl group.

-

Monitor the reaction by TLC.

-

Upon completion, purify the intermediate, which may be the corresponding thioketone or a related species.

Step 3: Reduction to the Thiol

-

Reduce the sulfur-containing intermediate using a suitable reducing agent, such as sodium borohydride.

-

The reaction conditions will depend on the nature of the intermediate.

-

After reduction, perform an appropriate workup and purification to obtain the final product.

Causality Behind Experimental Choices:

-

Sulfurating Agent: Lawesson's reagent is a common choice for converting ketones to thioketones.

-

Reduction: Sodium borohydride is a mild and selective reducing agent suitable for converting the thioketone to the corresponding thiol.

Comparative Analysis of Synthetic Routes

| Feature | Route 1 (from Hydroxyproline) | Route 2 (from Pyrrolidinone) |

| Starting Material | (2S,3S)-N-Boc-3-hydroxypyrrolidine | N-Boc-3-pyrrolidinone |

| Stereocontrol | Excellent (via Mitsunobu inversion) | Generally produces a racemic mixture unless a chiral reducing agent is used. |

| Key Reaction | Mitsunobu Reaction | Thionation and Reduction |

| Number of Steps | Typically 2-3 steps | Typically 2-3 steps |

| Overall Yield | Generally moderate to good | Can be variable depending on the efficiency of the thionation and reduction steps. |

| Scalability | Can be challenging due to the stoichiometry and purification of the Mitsunobu reaction byproducts. | Potentially more scalable, but may require optimization of the reduction step for stereoselectivity. |

Conclusion

The synthesis of tert-butyl 3-mercaptopyrrolidine-1-carboxylate is a critical process for medicinal chemists and drug development professionals. The choice of synthetic route is a strategic decision that depends on factors such as the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis. The stereoselective route from N-Boc-3-hydroxypyrrolidine via a Mitsunobu reaction offers unparalleled control over the stereochemical outcome and is often the preferred method for accessing enantiomerically pure material. As the demand for sophisticated chiral building blocks continues to grow, a thorough understanding of these synthetic pathways will remain essential for the advancement of drug discovery programs.

References

Physical and chemical properties of tert-Butyl 3-mercaptopyrrolidine-1-carboxylate

An In-Depth Technical Guide to tert-Butyl 3-mercaptopyrrolidine-1-carboxylate

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, sulfur-containing heterocycles offer unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles. tert-Butyl 3-mercaptopyrrolidine-1-carboxylate stands out as a particularly valuable synthetic intermediate. Its structure combines a pyrrolidine ring, a common motif in many natural products and pharmaceuticals, with a reactive thiol group and a stable Boc-protecting group. This trifecta of functionality makes it an exceptionally versatile building block for creating complex molecular architectures, enabling chemists to introduce a key sulfur linkage while controlling nitrogen reactivity. This guide provides an in-depth exploration of its properties, synthesis, and applications, offering a technical resource for researchers in drug discovery and chemical development.

Physicochemical and Structural Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in reactions, its solubility, and its stability, all of which are critical for successful and reproducible synthetic campaigns.

Structural Formula:

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 203.30 g/mol | [1] |

| Exact Mass | 203.09800 Da | [1] |

| Appearance | Typically a yellow or colorless oil | [6] |

| Solubility | Soluble in common organic solvents like ethyl acetate, hexanes, and chloroform. | [6] |

The Boc (tert-butoxycarbonyl) protecting group is a key feature, rendering the pyrrolidine nitrogen non-nucleophilic under a wide range of conditions, thus allowing for selective reactions at the thiol group. The thiol (-SH) itself is a soft nucleophile, poised for a variety of coupling reactions.

Spectroscopic Characterization: The Molecular Fingerprint

Authenticating the structure and purity of tert-Butyl 3-mercaptopyrrolidine-1-carboxylate is paramount before its use in synthesis. Spectroscopic methods provide a non-destructive means to confirm its identity.

¹H-NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. Key expected signals include:

-

A singlet around 1.46 ppm corresponding to the nine equivalent protons of the tert-butyl group.[6]

-

A series of multiplets between 3.26 and 3.87 ppm for the protons on the pyrrolidine ring.[6]

-

A broad singlet, typically around 1.92 ppm , for the thiol proton (-SH), which may shift or exchange with deuterium upon addition of D₂O.[6]

¹³C-NMR Spectroscopy: The carbon spectrum complements the proton data, confirming the carbon framework.

-

A signal around 79.3 ppm for the quaternary carbon of the Boc group.[6]

-

A signal at approximately 28.7 ppm for the three methyl carbons of the Boc group.[6]

-

Signals for the pyrrolidine ring carbons typically appear in the range of 30.0 to 62.8 ppm .[6]

-

The carbonyl carbon of the Boc group is observed further downfield, around 155.0 ppm .[6]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

-

A strong absorption band around 1692 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the Boc-carbamate.[6]

-

C-H stretching vibrations from the alkyl groups are observed around 2872-2971 cm⁻¹ .[6]

-

The S-H stretching band is often weak and can be found in the region of 2550-2600 cm⁻¹, though it is not always prominent.

Synthesis and Purification: A Practical Workflow

A common and reliable route to tert-Butyl 3-mercaptopyrrolidine-1-carboxylate involves the conversion of a more readily available precursor, tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. The following protocol outlines a typical Mitsunobu-type reaction to introduce the thiol functionality.

Experimental Protocol: Synthesis via Thiolacetylation and Hydrolysis

Step 1: Activation of the Hydroxyl Group and Nucleophilic Substitution

-

To a stirred solution of tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

-

After 15 minutes, add thioacetic acid (1.5 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

Step 2: Purification and Hydrolysis of the Thioacetate Intermediate

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Dissolve the purified thioacetate intermediate in methanol.

-

Add a solution of sodium methoxide in methanol (1.2 equivalents) and stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Causality Note: The Mitsunobu reaction is an effective method for inverting the stereochemistry of the alcohol, which is a crucial consideration for chiral drug synthesis. The use of thioacetic acid provides a stable, isolable thioacetate intermediate, which is less prone to air oxidation than the free thiol. The final hydrolysis step under basic conditions cleanly removes the acetyl group to unmask the desired mercaptan.

Workflow Diagram:

Caption: Synthesis workflow for tert-Butyl 3-mercaptopyrrolidine-1-carboxylate.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this molecule stems from the orthogonal reactivity of its functional groups. The Boc group is stable to many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid), while the thiol group is a potent nucleophile.

Key Reactions of the Thiol Group:

-

S-Alkylation: The thiol can be readily alkylated with various electrophiles (e.g., alkyl halides, epoxides) under basic conditions to form thioethers. This is a common strategy for linking the pyrrolidine scaffold to other parts of a target molecule.

-

Michael Addition: As a soft nucleophile, the thiol readily participates in conjugate additions to α,β-unsaturated carbonyl compounds.

-

Disulfide Formation: The thiol can be oxidized to form a disulfide bridge, a linkage that is important in peptide and protein chemistry and can be used as a reversible covalent bond in drug design.

Example Application in Drug Development:

This building block is a key intermediate in the synthesis of protease inhibitors. For instance, it has been utilized in the development of inhibitors for the human rhinovirus (HRV) 3C protease, a critical enzyme for viral replication.[7] The mercaptopyrrolidine moiety can be elaborated to fit into the active site of the enzyme, with the sulfur atom often forming a key interaction with the target.

Diagram of Synthetic Utility:

Caption: Versatile reactions of the mercaptopyrrolidine core.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazards: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[8][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling. Thiols are known for their strong, unpleasant odors, so proper containment is crucial.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group to the disulfide.

Conclusion

tert-Butyl 3-mercaptopyrrolidine-1-carboxylate is a high-value building block for chemical synthesis, particularly within the realm of drug discovery. Its well-defined physicochemical properties, predictable reactivity, and the orthogonal nature of its functional groups provide chemists with a reliable tool for introducing the mercaptopyrrolidine scaffold into complex molecules. A solid understanding of its synthesis, characterization, and handling is the foundation for its successful application in the development of novel therapeutics.

References

- AK Scientific, Inc. (n.d.). (R)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate Safety Data Sheet.

- Macmillan Group, Princeton University. (n.d.). Supplementary Information.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.).

-

PubChem. (n.d.). tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

- Angene Chemical. (2024). Safety Data Sheet.

- Fisher Scientific. (2023). Safety Data Sheet.

-

PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from [Link]

- Supporting Information. (n.d.).

- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.

-

AbacipharmTech. (n.d.). tert-Butyl 3-mercaptopyrrolidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

CAS Common Chemistry. (n.d.). 1H-Isoindole-1,3(2H)-dione, homopolymer. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclopropylpentanoic acid. Retrieved from [Link]

Sources

- 1. tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate | C9H17NO2S | CID 13324658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Mercapto-pyrrolidine-1-carboxylic acid tert-butyl ester | 371240-66-3 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. tert-Butyl 3-mercaptopyrrolidine-1-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 3-Mercapto-pyrrolidine-1-carboxylic acid tert-butyl ester | 371240-66-3 | WPA24066 [biosynth.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. rndsystems.com [rndsystems.com]

- 8. aksci.com [aksci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

The Strategic Role of (R)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate in Modern Drug Discovery

An In-depth Guide to a Key Chiral Building Block for Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate, identified by its CAS number 1236007-42-3, has emerged as a pivotal chiral building block in the landscape of medicinal chemistry. Its unique structural features, combining a stereochemically defined pyrrolidine ring, a versatile thiol group, and a protective tert-butyloxycarbonyl (Boc) group, make it a highly sought-after intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and strategic applications in drug development, offering valuable insights for professionals in the field.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (R)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate is fundamental to its effective application in synthesis. The key properties are summarized below:

| Property | Value | Reference(s) |

| CAS Number | 1236007-42-3 | [1][2] |

| IUPAC Name | tert-butyl (3R)-3-sulfanylpyrrolidine-1-carboxylate | [3][4] |

| Molecular Formula | C₉H₁₇NO₂S | [4] |

| Molecular Weight | 203.30 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are crystalline solids | |

| Purity | ≥95% (commercially available) | |

| Storage | Inert atmosphere, 2-8°C | [1] |

The presence of the chiral center at the C3 position of the pyrrolidine ring is of paramount importance, as stereochemistry plays a critical role in the biological activity of drug molecules. The thiol group provides a nucleophilic handle for a variety of chemical transformations, while the Boc protecting group allows for controlled reactions at other sites of a larger molecule before its removal under acidic conditions.

Strategic Synthesis of a Versatile Intermediate

The synthesis of (R)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate is a multi-step process that leverages readily available chiral precursors. The most common and logical synthetic pathway commences with (R)-3-hydroxypyrrolidine, a commercially available chiral starting material.

A representative synthetic workflow is outlined below:

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

-

To a solution of (R)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate. This reaction typically proceeds with high yield.[5]

Step 2: Synthesis of (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

-

Dissolve the (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate from the previous step in anhydrous DCM and cool to 0°C.

-

Add triethylamine (Et₃N).

-

Slowly add methanesulfonyl chloride (MsCl) dropwise, maintaining the temperature at 0°C.

-

Stir the reaction at 0°C for a specified time and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate, which is often used in the next step without further purification. Yields for this step are typically high, often exceeding 85-90%.[5]

Step 3: Synthesis of (R)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate

-

Dissolve the mesylated intermediate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a source of sulfur, such as sodium hydrosulfide (NaSH) or potassium thioacetate (KSAc). If using potassium thioacetate, a subsequent hydrolysis step will be required.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and stir until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, (R)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate.

Applications in Drug Discovery and Development

The true value of (R)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate lies in its application as a chiral building block for the synthesis of novel therapeutic agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a thiol group at a defined stereocenter provides a reactive handle for constructing more complex molecular architectures.

While specific examples of the direct use of CAS 1236007-42-3 in the synthesis of a named drug are not prevalent in the readily available literature, its utility can be inferred from the applications of similar chiral pyrrolidine and thiol-containing building blocks. These are frequently employed in the synthesis of:

-

Enzyme Inhibitors: The thiol group can act as a key binding moiety or be used to link the pyrrolidine scaffold to other pharmacophoric elements.

-

Receptor Ligands: The rigid, chiral pyrrolidine ring helps to correctly orient functional groups for optimal interaction with receptor binding pockets.

-

Peptidomimetics: The pyrrolidine structure can serve as a constrained amino acid surrogate, imparting improved metabolic stability and conformational rigidity to peptide-based drugs.

The following diagram illustrates a generalized workflow for the incorporation of this building block into a drug discovery program.

Conclusion

(R)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate is a valuable and versatile chiral building block for medicinal chemists and drug development professionals. Its well-defined stereochemistry and the presence of a reactive thiol group and a stable protecting group make it an ideal starting material for the synthesis of a diverse range of complex molecules with potential therapeutic applications. A solid understanding of its synthesis and chemical properties is essential for leveraging its full potential in the quest for novel and effective medicines. As the demand for enantiomerically pure drugs continues to grow, the importance of such chiral intermediates in the pharmaceutical industry is set to increase.

References

- King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses Procedure.

- Goti, G., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

- Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (2016). 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).

- ACS Publications. (n.d.). ACS Medicinal Chemistry Letters - Author Guidelines.

- Patel, K. M., & Patel, N. K. (2012). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.

- Parchem. (n.d.).

- BLDpharm. (n.d.). 1236007-42-3|(R)

- ChemicalBook. (2022). (R)-3-Mercapto-pyrrolidine-1-carboxylic acid tert-butyl ester | 1236007-42-3.

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r)

- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

- PubChem. (n.d.).

- PubChem. (n.d.). Tert-butyl 3-(ethylamino)

- Shaabani, A., et al. (2015). New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)

- PubChem. (n.d.). tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride | C9H18ClNO2 | CID 163293402.

- PubChem. (n.d.).

- BLDpharm. (n.d.). 199336-83-9|tert-Butyl (R)-3-(methylamino)

Sources

- 1. 1236007-42-3|(R)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. (R)-3-Mercapto-pyrrolidine-1-carboxylic acid tert-butyl ester | 1236007-42-3 [chemicalbook.com]

- 3. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride | C9H18ClNO2 | CID 163293402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate | C9H17NO2S | CID 13324658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to tert-Butyl 3-mercaptopyrrolidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 3-mercaptopyrrolidine-1-carboxylate, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its synthesis through established methodologies, and critically examine its application in the development of key therapeutic agents, particularly in the realm of antiviral drugs. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot, providing a diverse array of substituent orientations. This structural feature is critical for achieving high-affinity and selective interactions with biological targets. The incorporation of a mercapto (-SH) group, as seen in tert-Butyl 3-mercaptopyrrolidine-1-carboxylate, introduces a nucleophilic handle that is instrumental in various coupling and bond-forming reactions, further enhancing its utility as a versatile synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability during synthetic manipulations and allows for facile deprotection under specific conditions, a cornerstone of modern multi-step organic synthesis.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of tert-Butyl 3-mercaptopyrrolidine-1-carboxylate is essential for its effective use in synthesis and for the characterization of its downstream products.

| Property | Value | Source(s) |

| Molecular Formula | C9H17NO2S | [1] |

| Molecular Weight | 203.30 g/mol | [1] |

| CAS Number | 371240-66-3 | |

| Appearance | Solid or liquid | |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| Synonyms | N-Boc-3-mercaptopyrrolidine, tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate | [1] |

Analytical Characterization

The structural integrity and purity of tert-Butyl 3-mercaptopyrrolidine-1-carboxylate are typically confirmed using a suite of analytical techniques.

-

Mass Spectrometry (MS): Mass spectral analysis is crucial for confirming the molecular weight. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected at m/z 204.3. Fragmentation patterns often involve the loss of the Boc group or parts of it, such as isobutylene, which can aid in structural confirmation.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of tert-Butyl 3-mercaptopyrrolidine-1-carboxylate. A typical analysis would be performed on a C18 reversed-phase column with a mobile phase consisting of a gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid. Detection is commonly achieved using a UV detector at a low wavelength (e.g., 210 nm).

Synthesis and Manufacturing

The synthesis of tert-Butyl 3-mercaptopyrrolidine-1-carboxylate is a multi-step process that often starts from commercially available precursors like 3-hydroxypyrrolidine. A common synthetic strategy involves the protection of the pyrrolidine nitrogen, followed by the conversion of the hydroxyl group to a thiol.

General Synthetic Workflow

Sources

A Senior Application Scientist's Guide to Key Intermediates in Complex Organic Synthesis

Executive Summary

The synthesis of complex organic molecules, from life-saving pharmaceuticals to innovative materials, is a cornerstone of modern science. This endeavor is not merely a linear assembly of atoms but a strategic, multi-step process akin to architecture, where the final structure is built upon a foundation of meticulously designed and constructed substructures. At the heart of this strategy lies the concept of the key intermediate : a stable, isolable molecule that represents a significant milestone in a synthetic route. This guide provides an in-depth exploration of the philosophy, design, and application of key intermediates. We will delve into the foundational principles of retrosynthesis, examine the strategic tools used to generate and manipulate intermediates—such as protecting groups and chiral auxiliaries—and culminate with an analysis of classic case studies in total synthesis that showcase these principles in action. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of synthetic strategy and execution.

The Philosophy of Synthetic Design: Retrosynthesis and the Key Intermediate

The art of complex molecule synthesis hinges on a logical process of deconstruction known as retrosynthetic analysis . Pioneered by E.J. Corey, this method involves mentally breaking down a complex target molecule into simpler, commercially available precursors.[1][2] This process does not involve actual chemical reactions but rather "disconnections" of strategic bonds that correspond to reliable, known chemical transformations.[1][3]

A key intermediate arises from this analysis as a central hub or a major substructure on the path to the final target. Its importance is defined by several factors:

-

Convergence Point: In a convergent synthesis, several complex fragments are prepared independently and then joined together late in the synthesis. The molecules just before this joining are crucial key intermediates. This approach is highly efficient, as it allows for parallel workstreams and maximizes the overall yield. The Nicolaou synthesis of Taxol is a prime example of a convergent strategy.[4][5]

-

Complexity Generation: A key intermediate is often the product of a powerful chemical reaction that installs a significant portion of the target's molecular architecture or stereochemistry in a single, efficient step. The Diels-Alder reaction, for instance, can rapidly form a complex six-membered ring intermediate.[6][7][8]

-

Stereochemical Control: It may be a structure in which the critical stereocenters of the target molecule have been definitively set, often through asymmetric catalysis or the use of a chiral auxiliary.[9][10]

The identification of strategic bonds and potential key intermediates is the first and most critical step in planning a successful synthesis.[11][12]

Caption: The logical flow of retrosynthetic analysis.

The Architect's Tools: Foundational Strategies and Their Intermediates

The construction of key intermediates relies on a robust toolbox of chemical reactions and strategic maneuvers. Understanding these tools is essential to appreciating the causality behind experimental choices in a multi-step synthesis.

The Art of Selective Masking: Protecting Groups

In molecules with multiple reactive sites (functional groups), it is often necessary to temporarily "mask" one group to allow a chemical transformation to occur selectively at another.[13][14] This temporary mask is a protecting group .[15][16] The process involves three stages:

-

Protection: Introduction of the protecting group.

-

Transformation: The desired reaction is performed elsewhere in the molecule.

-

Deprotection: Removal of the protecting group to restore the original functionality.

An ideal protecting group should be easy to introduce and remove in high yield under conditions that do not affect other parts of the molecule.[14] The use of multiple, different protecting groups that can be removed under distinct conditions is known as orthogonal protection, a critical strategy in the synthesis of complex biomolecules like peptides.[15]

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| Alcohol | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | F⁻ (e.g., TBAF) or H⁺ |

| Alcohol | Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) |

| Amine | tert-Butoxycarbonyl | Boc | Boc₂O, Base | Strong Acid (e.g., TFA) |

| Amine | Carboxybenzyl | Cbz | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) |

| Carbonyl | Acetal / Ketal | - | Diol, Acid Catalyst | Aqueous Acid (H₃O⁺) |

| Carboxylic Acid | Methyl or Ethyl Ester | - | MeOH or EtOH, Acid Cat. | H₃O⁺ or OH⁻ (Saponification) |

Sculpting Chirality: The Role of Chiral Auxiliaries

Many biologically active molecules are chiral and exist as one of two enantiomers, where typically only one enantiomer exhibits the desired therapeutic effect. Asymmetric synthesis aims to produce a single enantiomer selectively.[10][17] One powerful method involves a chiral auxiliary , a chiral molecule that is temporarily attached to a non-chiral substrate.[9][18] The auxiliary's inherent chirality directs a subsequent reaction, forcing it to proceed with a specific stereochemical outcome. After the new stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[9][19] This strategy transforms a difficult enantioselective reaction into a more manageable diastereoselective one.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Forging Carbon Frameworks: Organometallic Reagents

The construction of a molecule's carbon skeleton is achieved through carbon-carbon bond-forming reactions. Among the most powerful tools for this purpose are organometallic reagents , such as Grignard and organolithium reagents.[20][21][22] In these reagents, a carbon atom is bonded to a metal (like magnesium or lithium), making the carbon atom electron-rich and highly nucleophilic.[23][24] This "umpolung" or reversal of polarity allows the carbon to attack electrophilic carbons, such as those in carbonyl groups (aldehydes, ketones, esters).[25][26]

Experimental Protocol: Synthesis and Reaction of a Grignard Reagent

This protocol describes the formation of phenylmagnesium bromide and its subsequent reaction with benzaldehyde to form diphenylmethanol.

CAUTION: Grignard reagents are highly reactive with water and atmospheric oxygen. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Diethyl ether is extremely flammable.

-

Part A: Grignard Reagent Formation

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.

-

Reagents: Add magnesium turnings to the flask. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.

-

Initiation: Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to reflux gently. A small crystal of iodine can be added as an activator if the reaction does not start.[23]

-

Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the gray-black mixture for 30-60 minutes to ensure all the magnesium has reacted. The resulting solution is the Grignard reagent, phenylmagnesium bromide.

-

-

Part B: Reaction with an Aldehyde

-

Setup: Cool the Grignard reagent solution in an ice bath.

-

Addition: Add a solution of benzaldehyde in anhydrous diethyl ether to the Grignard reagent via the dropping funnel at a rate that keeps the temperature below 20°C.

-

Quenching: After the addition is complete, stir for 30 minutes, then carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product, diphenylmethanol.

-

Building Complexity Efficiently: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition that forms a six-membered ring by reacting a conjugated diene with an alkene (the dienophile).[7][8][27] In a single step, it forms two new carbon-carbon bonds and can set up to four stereocenters with high predictability.[7] This remarkable efficiency makes it a favored strategy for rapidly building complex cyclic intermediates in total synthesis.[6][28] The reaction used to form rings A and C in Nicolaou's Taxol synthesis is a classic application of this principle.[29]

Field-Proven Applications: Case Studies in Total Synthesis

Examining landmark total syntheses provides invaluable insight into how these strategic principles are applied to solve real-world chemical challenges.

The Corey Lactone: A Pivotal Intermediate in Prostaglandin Synthesis

The prostaglandins are a family of biologically important lipids. E.J. Corey's total synthesis of Prostaglandin F2α (PGF2α) is a masterclass in retrosynthetic logic and the use of a key intermediate.[30][31] The entire strategy hinges on a key bicyclic intermediate, now famously known as the "Corey Lactone" or "Corey Aldehyde".[2][32]

This intermediate is invaluable because:

-

It contains the five-membered ring core of the prostaglandins.

-

It establishes the correct relative stereochemistry of multiple stereocenters early in the synthesis.[30]

-

Its functional groups serve as handles for the sequential and stereocontrolled attachment of the two side chains of the final molecule.[32]

Caption: Simplified retrosynthesis of PGF2α highlighting the Corey Lactone.

A Convergent Masterpiece: Key Intermediates in the Nicolaou Synthesis of Taxol

Taxol (Paclitaxel) is a highly complex natural product with potent anticancer activity.[33][34] Its scarcity from natural sources spurred numerous efforts toward its total synthesis.[33] The synthesis by K.C. Nicolaou's group is a landmark achievement that perfectly illustrates a convergent approach.[4][5][33] The molecule was assembled from three pre-synthesized, complex key intermediates representing the A ring, the C ring, and the amide side-tail.[4][5]

-

Ring A and C Intermediates: These were constructed using powerful reactions like the Diels-Alder cycloaddition to build the cyclic frameworks.[29]

-

Ring B Formation: The central, challenging eight-membered B ring was closed late in the synthesis by connecting the A and C ring intermediates, first via a Shapiro reaction and then a McMurry pinacol coupling.[4][5]

This convergent strategy allowed the team to prepare large quantities of the advanced intermediates independently before combining them in the final, high-stakes steps of the synthesis.

Caption: Convergent assembly strategy in Nicolaou's Taxol synthesis.

Conclusion: The Evolving Role of the Key Intermediate

The concept of the key intermediate is more than a mere checkpoint in a synthetic sequence; it is the embodiment of strategic chemical thinking. It allows chemists to break down monumental challenges into manageable parts, control complexity and stereochemistry, and maximize efficiency. While foundational strategies remain invaluable, the field continues to evolve. Modern advancements in catalytic asymmetric synthesis, flow chemistry, and C-H activation are constantly redefining what constitutes an "ideal" intermediate and the most efficient path to its creation.[10][17] As our synthetic tools become more powerful and precise, the design and execution of synthetic routes will continue to pivot around these crucial, complexity-bridging molecular structures.

References

- Nicolaou Taxol total synthesis. (n.d.). In Wikipedia.

- Using organometallic reagents to make C–C bonds. (n.d.). In Science Trove.

- Protecting group. (n.d.). In Wikipedia.

- Chiral auxiliary. (n.d.). In Wikipedia.

- How do protective groups aid in multi-step syntheses?. (n.d.). TutorChase.

- Nicolaou, K. C., et al. (1994). Total synthesis of taxol. Nature, 367(6464), 630-4.

- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812.

- Nicolaou Taxol total synthesis. (n.d.). chemeurope.com.

- Protecting group. (n.d.). chemeurope.com.

- Recent advances in catalytic asymmetric synthesis. (2024). PubMed, NIH.

- Vicinal ketoesters – key intermediates in the total synthesis of natural products. (2022). Beilstein Journal of Organic Chemistry, 18, 1236–1248.

- Recent advances in catalytic asymmetric synthesis. (2024). Frontiers.

- The Diels--Alder reaction in total synthesis. (n.d.). PubMed, NIH.

- 11.3 Protecting groups. (n.d.). Organic Chemistry II - Fiveable.

- Catalytic Asymmetric Synthesis of α-Amino Acids. (n.d.). Chemical Reviews, ACS Publications.

- Grignard reagent. (n.d.). In Wikipedia.

- Protecting Groups In Organic Chemistry –. (n.d.). Total Synthesis.

- Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020). YouTube.

- Total synthesis of taxol. (n.d.). Princeton University.

- Grignard reagents. (n.d.). Research Starters - EBSCO.

- Grignard Reagents : Definition, Preparation, Chemical Properties. (n.d.). Allen.

- Vicinal ketoesters – key intermediates in the total synthesis of natural products. (2022). ResearchGate.

- 4: The Logic of Synthesis. (2024). Chemistry LibreTexts.

- Retrosynthetic analysis of PGF2α according to Corey′s synthesis, with the use of an organocatalytic Baeyer‐Villiger oxidation as the key step. (n.d.). ResearchGate.

- Chiral Auxiliaries. (n.d.). Sigma-Aldrich.

- Organometallic Synthesis and Chemistry. (n.d.). Mettler Toledo.

- Lecture 10: Total synthesis of Prostaglandin (Corey). (2022). YouTube.

- Grignard Reaction Reagents: A Toolbox for Chemists. (2024). Reachem Chemicals.

- Organometallic Compounds - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. (n.d.). Organic Chemistry - Pharmacy 180.

- Recent Advances in Catalytic Asymmetric Synthesis. (2024). Chiralpedia.

- Lecture 46: Total synthesis of Taxol (Nicolaou). (2022). YouTube.

- Themed collection Asymmetric catalysis. (n.d.). RSC Publishing.

- Corey Prostaglandin Synthesis. (n.d.). Scribd.

- Mastering Asymmetric Synthesis: The Power of Chiral Auxiliaries and Ligands. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Diels–Alder reaction. (n.d.). In Wikipedia.

- Using Organometallic Reagents to Make C–C Bonds. (2025). YouTube.

- The Grignard Reagents. (n.d.). Organometallics, ACS Publications.

- Carbon–carbon bond formation and green chemistry: one dream and 30 years hence. (2021). Chemical Science.

- 10: Strategies in Prostaglandins Synthesis. (2024). Chemistry LibreTexts.

- Prostaglandins. (n.d.). stoltz2.caltech.edu.

- 14.4: The Diels-Alder Cycloaddition Reaction. (2022). Chemistry LibreTexts.

- Retrosynthetic strategies and their impact on synthesis of arcutane natural products. (2020). Chemical Science, RSC Publishing.

- Chapter 3: Diels–Alder Click Chemistry: A Powerful Tool for the Synthesis of Polymeric Materials. (2024). Books.

- Strategic Disconnections in Retrosynthetic Analysis from Pattern Recognition. (n.d.). Elsevier.

- Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits. (n.d.). ResearchGate.

- Retrosynthetic Analysis – Vol. 1 (Gianatassio, 2012). (n.d.). Baran Lab.

- IV Logical and Strategic Bond Disconnections There is no single correct route to the synthesis of a molecule although some route. (n.d.).

- Diels-Alder Reaction. (n.d.). Organic Chemistry Portal.

- Natural Product Synthesis: The Endless Quest for Unreachable Perfection. (n.d.). ACS Organic & Inorganic Au.

- Total (Bio)Synthesis: Strategies of Nature and of Chemists. (n.d.). PubMed Central.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 5. Nicolaou_Taxol_total_synthesis [chemeurope.com]

- 6. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Diels-Alder Reaction [organic-chemistry.org]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Retrosynthetic strategies and their impact on synthesis of arcutane natural products - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01441A [pubs.rsc.org]

- 12. baranlab.org [baranlab.org]

- 13. tutorchase.com [tutorchase.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. Protecting group - Wikipedia [en.wikipedia.org]

- 16. Protecting_group [chemeurope.com]

- 17. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 18. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 21. mt.com [mt.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. Grignard reagent - Wikipedia [en.wikipedia.org]

- 24. m.youtube.com [m.youtube.com]

- 25. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]

- 26. pharmacy180.com [pharmacy180.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. books.rsc.org [books.rsc.org]

- 29. youtube.com [youtube.com]

- 30. scribd.com [scribd.com]

- 31. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 32. researchgate.net [researchgate.net]

- 33. Total synthesis of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. collaborate.princeton.edu [collaborate.princeton.edu]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Status of the Pyrrolidine Ring

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in a diverse array of therapeutic agents. These are termed "privileged scaffolds" for their proven ability to interact with multiple biological targets, leading to potent and selective drugs. The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a quintessential example of such a scaffold.[1] Its prevalence is not a coincidence but a direct result of its unique structural and physicochemical properties. Found in numerous natural products, from simple alkaloids like nicotine to complex antibiotics, and embedded in at least 37 FDA-approved drugs, the pyrrolidine motif offers a versatile and powerful tool for drug design.[2] This guide provides a senior application scientist's perspective on the utility of pyrrolidine derivatives, delving into the structural advantages, key synthetic strategies, and diverse therapeutic applications that make this scaffold indispensable in modern drug discovery.

Section 1: Core Structural and Physicochemical Advantages

The success of the pyrrolidine scaffold is rooted in a combination of inherent properties that make it exceptionally suitable for interacting with the complex three-dimensional environments of biological targets.[1] Understanding these advantages is crucial for rationally designing new chemical entities.

1.1 Three-Dimensionality and Conformational Flexibility Unlike flat, rigid aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a distinct three-dimensional, globular shape.[1][2] This non-planarity is critical for exploring the often-complex topographies of protein binding pockets, allowing for more extensive and specific molecular interactions. The ring is not static; it undergoes a low-energy conformational interconversion known as "pseudorotation," which provides a degree of conformational flexibility.[2][3] This allows the molecule to adapt its shape to optimize binding with its target, a key advantage in lead optimization. The strategic placement of substituents can "lock" the ring in a specific conformation, influencing its puckering and, consequently, its pharmacological efficacy.[2]

1.2 Stereochemical Richness The pyrrolidine ring can possess up to four stereogenic carbon atoms, giving rise to as many as 16 different stereoisomers.[2] This stereochemical complexity is a powerful tool for medicinal chemists. Different stereoisomers of a drug candidate can exhibit vastly different biological profiles, potencies, and metabolic stabilities due to the enantioselective nature of biological targets like enzymes and receptors.[2][3] The non-essential amino acid L-proline, with its inherent chirality, is a frequently used and cost-effective starting material for building complex, stereochemically defined pyrrolidine derivatives.[2]

1.3 The Role of the Nitrogen Atom The secondary amine nitrogen atom imparts basicity to the scaffold, allowing it to form crucial salt bridges or hydrogen bonds with acidic residues in a protein's active site.[2] Its nucleophilicity also makes it a prime site for chemical modification. Indeed, an analysis of FDA-approved drugs reveals that the vast majority—around 92%—are substituted at the N-1 position, highlighting this as a key handle for modulating a compound's properties.[2] When the nitrogen is substituted, it can act as a hydrogen bond acceptor, further enhancing its versatility in establishing interactions with biological targets.[4]

Caption: Key physicochemical and structural advantages of the pyrrolidine scaffold.

Section 2: Foundational Synthetic Strategies

The ability to efficiently synthesize diverse libraries of pyrrolidine derivatives is paramount to their use in drug discovery. The choice of synthetic strategy is guided by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

2.1 Strategy A: Functionalization of the Chiral Pool The most direct route to enantiomerically pure pyrrolidines involves starting with commercially available, chiral precursors like L-proline or 4-hydroxy-L-proline.[5][6] This approach leverages the inherent stereochemistry of the starting material to build more complex molecules, avoiding costly and often difficult chiral separations later in the synthesis.

Experimental Protocol: Reduction of N-Boc-L-proline to (S)-N-Boc-prolinol

This protocol describes the synthesis of a versatile chiral building block used in the creation of numerous complex drugs.

-

Objective: To reduce the carboxylic acid of N-Boc-L-proline to the corresponding primary alcohol.

-

Materials: N-Boc-L-proline, Tetrahydrofuran (THF, anhydrous), Borane dimethyl sulfide complex (BMS), Methanol, Saturated sodium bicarbonate solution, Magnesium sulfate, Ethyl acetate, Hexanes.

-

Procedure:

-

Dissolve N-Boc-L-proline (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Slowly add Borane dimethyl sulfide complex (BMS, ~1.2 eq) dropwise to the stirred solution. Causality Note: BMS is a milder and more selective reducing agent for carboxylic acids than alternatives like LiAlH₄, offering better functional group tolerance.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove the solvents.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Self-Validation: The bicarbonate wash removes any unreacted starting material and boron byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the residue by flash column chromatography (e.g., 30-50% ethyl acetate in hexanes) to afford (S)-N-Boc-prolinol as a clear oil.

-

-

Expected Outcome: High yield (>90%) of the desired chiral alcohol, verifiable by ¹H NMR and ¹³C NMR spectroscopy.

2.2 Strategy B: De Novo Ring Construction via [3+2] Cycloaddition For creating highly substituted pyrrolidines not easily accessible from the chiral pool, de novo synthesis is required. The [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) is one of the most powerful and widely used methods for constructing the pyrrolidine ring.[2][7] This reaction forms two new carbon-carbon bonds and can set multiple stereocenters in a single, highly convergent step.

Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.

Section 3: A Spectrum of Therapeutic Applications

The structural versatility of the pyrrolidine scaffold has been exploited to develop drugs across a vast range of therapeutic areas. The following sections highlight key examples, showcasing the scaffold's ability to interact with diverse biological targets.

3.1 Anticancer Agents Pyrrolidine derivatives are prominent in oncology, targeting various hallmarks of cancer. Their 3D structure allows them to fit into the ATP-binding pockets of kinases or the colchicine-binding site of tubulin, disrupting critical cellular processes.

| Drug Name | Target(s) | Mechanism of Action | Development Stage |

| Vinorelbine | Microtubules | Inhibits tubulin polymerization, leading to M-phase cell cycle arrest. | Phase 1 (in specific combinations)[8] |

| Irinotecan | Topoisomerase I | Stabilizes the topoisomerase I-DNA complex, causing DNA strand breaks. | Phase 2 (in specific combinations)[8] |

| Sunitinib | RTKs (VEGFR, PDGFR, etc.) | Inhibits multiple receptor tyrosine kinases involved in angiogenesis and tumor growth. | Approved[9] |

| Futibatinib | FGFR1-4 | Irreversibly inhibits fibroblast growth factor receptors, blocking downstream signaling. | Approved (2022)[10] |

| Pyrotinib | HER2 | An irreversible pan-ErbB receptor tyrosine kinase inhibitor. | Phase 2[8] |

In preclinical research, novel scaffolds like spiro[pyrrolidine-3,3′-oxindoles] have shown promise as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), highlighting the continuing innovation in this area.[2] Other studies have identified polysubstituted pyrrolidines that induce G0/G1 cell cycle arrest and apoptosis in cancer cell lines.[11]

3.2 Central Nervous System (CNS) Disorders The ability of the pyrrolidine scaffold to cross the blood-brain barrier and interact with neuronal targets makes it a mainstay in neurology and psychiatry.

-

Anticonvulsants: Drugs like Levetiracetam and Brivaracetam, which feature a pyrrolidin-2-one core, are widely used to treat epilepsy.[12] Furthermore, pyrrolidine-2,5-dione derivatives have been extensively studied and shown to have significant anticonvulsant activity in maximal electroshock (MES) seizure tests.[2]

-

Anticholinergics: Procyclidine is used to treat Parkinsonism by blocking cholinergic receptors.[10]

-

Nootropics & Anti-Alzheimer's: Aniracetam, a pyrrolidinone derivative, is prescribed for cognitive disorders.[10] More recently, research has focused on pyrrolidine derivatives that act as acetylcholinesterase (AChE) inhibitors, a key strategy in Alzheimer's therapy.[13][14]

3.3 Antiviral Agents Pyrrolidine derivatives have proven to be particularly effective against the Hepatitis C virus (HCV) by targeting essential viral enzymes.[15]

-

Telaprevir: This peptidomimetic drug contains a pyrrolidine moiety and functions as an inhibitor of the HCV NS3/4A serine protease, an enzyme critical for viral replication.[9]

-

Ombitasvir: This compound targets NS5A, a different HCV protein that is essential for both viral replication and the assembly of new virions.[9]

-

Neuraminidase Inhibitors: Beyond HCV, pyrrolidine derivatives have been designed as potent inhibitors of the influenza neuraminidase enzyme, with some compounds showing potency comparable to the approved drug oseltamivir.[16]

-

Broad-Spectrum Activity: Pyrrolidine dithiocarbamate (PDTC) has demonstrated extremely potent activity against human rhinoviruses (the common cold) and poliovirus in cell culture by interfering with viral protein expression.[17]

3.4 Other Significant Therapeutic Areas The application of pyrrolidine derivatives extends to numerous other conditions:

-

Antihypertensives: Captopril and Enalapril are foundational ACE inhibitors for treating high blood pressure.[10]

-

Antidiabetics: Mitiglinide and the dipeptidyl peptidase-4 (DPP-IV) inhibitor Vildagliptin are used to manage type 2 diabetes.[7][15]

-

Antibiotics: Clindamycin and the natural product Anisomycin, which inhibits protein synthesis, are well-known antibacterial agents.[10]

Section 4: Potential Liabilities and Future Perspectives

As with any chemical scaffold, it is crucial for the drug development professional to be aware of potential liabilities. For the pyrrolidine moiety, a primary concern is the potential for metabolic bio-activation. The ring can be oxidized in vivo to form a reactive iminium ion, which can be a target for nucleophilic attack by cellular macromolecules, a potential source of toxicity.[4] While this is not a universal problem, it is a metabolic pathway that must be assessed during preclinical safety studies.

Looking forward, the field is moving towards developing multifunctional pyrrolidine derivatives. Researchers are exploring compounds that can target pathways common to both cancer and diabetes, such as those involving inflammation and oxidative stress.[18] The inherent versatility, stereochemical richness, and synthetic tractability of the pyrrolidine scaffold ensure that it will remain a cornerstone of drug discovery for the foreseeable future, continuing to yield novel therapeutics for a wide range of human diseases.

References

- The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. (n.d.). BenchChem.

-

Li Petri, G., Raimondi, M. V., Spano, V., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]. Available from:

- Li Petri, G., Raimondi, M. V., Spano, V., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

- Li Petri, G., Raimondi, M. V., Spano, V., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.

- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.

- Schramm, A., et al. (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. NIH.

- Pyrrolidine alkaloids and their promises in pharmacotherapy. (n.d.). ResearchGate.

-

Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. [Link]. Available from:

- 【Whitepaper】Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249939. [Link]. Available from:

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of the Iranian Chemical Society. [Link]. Available from:

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(21), 7244. [Link]. Available from:

-

Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2025). European Journal of Medicinal Chemistry. [Link]. Available from:

-

Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses. (2002). Journal of Virology, 76(2), 893-901. [Link]. Available from:

- Pyrrolizidine alkaloid. (n.d.). In Wikipedia.

-

Zhang, J., et al. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry, 4(3), 206-209. [Link]. Available from:

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). ResearchGate.

- FDA approved anticonvulsant drugs. (n.d.). ResearchGate.

-

Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. (2020). Archiv der Pharmazie, 353(10), e2000147. [Link]. Available from:

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Art of Thiol Protection: A Technical Guide for Organic Synthesis

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the thiol group of cysteine and other sulfur-containing molecules presents a unique set of challenges and opportunities. Its high nucleophilicity and susceptibility to oxidation make it a powerful functional group for forming critical disulfide bonds that dictate the tertiary structure and biological activity of proteins. However, this inherent reactivity necessitates a robust strategy of protection and deprotection to prevent unwanted side reactions during complex synthetic sequences. This guide provides an in-depth exploration of the core principles and practical applications of thiol protecting groups, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this critical aspect of modern organic synthesis.

The Imperative for Thiol Protection: Navigating Reactivity

The sulfur atom in a thiol group (R-SH) is highly nucleophilic and readily participates in a variety of chemical transformations, including oxidation to disulfides, alkylation, and acylation.[1] During multi-step syntheses, such as solid-phase peptide synthesis (SPPS), an unprotected thiol can lead to a cascade of undesirable side reactions, compromising the yield and purity of the target molecule.[2] The choice of an appropriate thiol protecting group is therefore a critical strategic decision, dictated by the overall synthetic route, the stability of other functional groups present in the molecule, and the specific conditions required for its selective removal.[3] An ideal protecting group should be introduced efficiently, remain stable throughout various reaction steps, and be cleaved under mild conditions that do not affect the integrity of the final product.[4]

Core Strategies in Thiol Protection: A Mechanistic Overview

The fundamental principle of thiol protection involves the reversible conversion of the nucleophilic thiol into a less reactive thioether or thioester. This is typically achieved by reacting the thiol with an electrophilic reagent in the presence of a base. The deprotection step then involves the cleavage of the sulfur-protecting group bond to regenerate the free thiol.

Figure 1: General Workflow of Thiol Protection and Deprotection

The selection of a protecting group is fundamentally linked to the concept of orthogonality .[5] In complex syntheses with multiple functional groups, orthogonal protecting groups can be selectively removed in any desired order without affecting the others. This allows for precise control over the synthetic sequence, which is particularly crucial in the regioselective formation of multiple disulfide bonds in peptides.[6]

A Comparative Analysis of Common Thiol Protecting Groups